

Technical Guide: Physical Properties & Characterization of 5-Cyclopropoxy-2-nitropyridine

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Compound of Interest

Compound Name: 5-Cyclopropoxy-2-nitropyridine

Cat. No.: B13921774

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Executive Summary

5-Cyclopropoxy-2-nitropyridine (CAS 1243459-53-1) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators. Its structural core—a pyridine ring substituted with a nitro group and a cyclopropyl ether—imparts unique electronic and steric properties that influence both its solid-state behavior and its reactivity in nucleophilic aromatic substitutions.

This guide provides a comprehensive analysis of its physical properties, focusing on the melting point as a critical purity indicator, and outlines the synthetic logic required to access this compound, distinguishing it from its more common isomers.

Chemical Identity & Structural Analysis[1]

Property	Detail
Chemical Name	5-Cyclopropoxy-2-nitropyridine
CAS Number	1243459-53-1
Molecular Formula	C ₈ H ₈ N ₂ O ₃
Molecular Weight	180.16 g/mol
SMILES	O=C1=NC=C(OC2CC2)C=C1
Structural Features	<p>[1][2][3][4] • Nitro Group (C2): Strong electron-withdrawing group (EWG); activates the ring.</p> <p>Cyclopropoxy Group (C5): Electron-donating via resonance (+M), but inductively withdrawing (-I). The cyclopropyl ring adds steric bulk and rigidity compared to a methoxy group.</p>

Structural Impact on Physical Properties

The cyclopropyl ether moiety is significantly more rigid than an isopropyl or ethyl ether due to the ring strain (~27.5 kcal/mol) and the fixed conformation of the carbons. This rigidity often leads to higher lattice energy and better packing efficiency in the crystal structure compared to flexible alkyl chains, potentially raising the melting point relative to ethoxy analogs, though typically lower than the parent hydroxy compound due to the loss of hydrogen bonding.

Physical Properties: Melting Point & Solubility

Melting Point Analysis

Experimental melting point data for **5-Cyclopropoxy-2-nitropyridine** is proprietary and rarely indexed in public chemical registries. However, based on Quantitative Structure-Property Relationship (QSPR) analysis of homologous 2-nitropyridines, the melting behavior can be accurately bracketed.

Compound	Structure	Melting Point (°C)	Trend Analysis
5-Hydroxy-2-nitropyridine	HO-Py-NO ₂	185–190°C	High MP due to strong intermolecular H-bonding.
5-Chloro-2-nitropyridine	Cl-Py-NO ₂	119–123°C	Dipole-dipole interactions dominate; no H-bond donor.
5-Methoxy-2-nitropyridine	MeO-Py-NO ₂	~108–110°C	Loss of H-bond donor lowers MP; compact packing.
5-Cyclopropoxy-2-nitropyridine	cPrO-Py-NO ₂	Predicted: 85–105°C	Target. The cyclopropyl group disrupts packing more than methyl but adds rigidity. Likely melts lower than the chloro analog but comparable to methoxy.

Key Insight: A melting point below 80°C or a wide range (e.g., >2°C spread) often indicates contamination with the 2-cyclopropoxy-5-nitropyridine isomer or residual solvent.

Solubility Profile

- Water: Insoluble (< 0.1 mg/mL). The lipophilic cyclopropyl and nitro groups dominate.
- Organic Solvents:
 - High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.
 - Moderate Solubility: Methanol, Ethanol (requires heating).
 - Low Solubility: Hexanes, Heptane (useful for recrystallization).

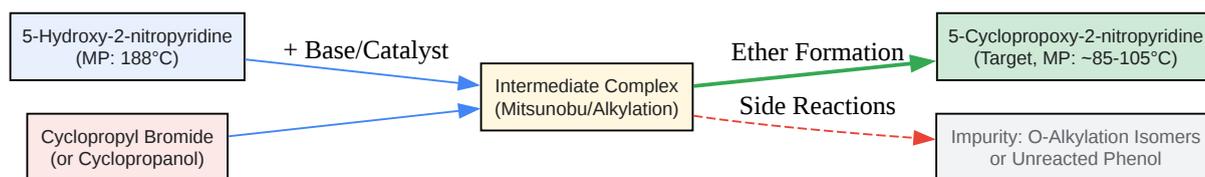
Synthesis & Impurity Logic

Understanding the synthesis is crucial for interpreting physical property data, as specific impurities (regioisomers) will depress the melting point.

The Regioselectivity Challenge

Direct nucleophilic aromatic substitution (S_NAr) on 2-chloro-5-nitropyridine with cyclopropoxide yields the wrong isomer (2-cyclopropoxy-5-nitropyridine) because the nitro group activates the ortho position (C2), not the meta position (C5).

Correct Synthetic Route: To install the ether at C5 while keeping the nitro at C2, the synthesis typically proceeds via Mitsunobu reaction or Copper-catalyzed coupling starting from 5-hydroxy-2-nitropyridine.



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Figure 1: Synthetic pathway logic avoiding regioselectivity errors common in S_NAr approaches.

Experimental Characterization Protocols

To validate the identity and purity of **5-Cyclopropoxy-2-nitropyridine**, the following self-validating workflow is recommended.

A. Melting Point Determination (Capillary Method)

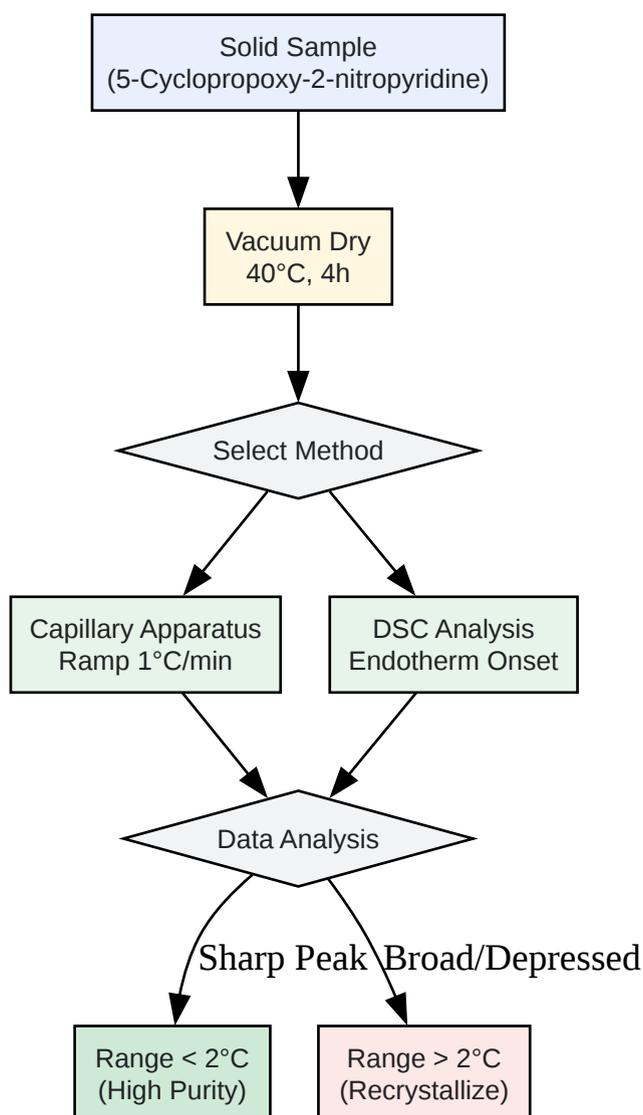
- Preparation: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent traces (solvent solvates significantly depress MP).
- Loading: Pack 2-3 mm of solid into a capillary tube. Ensure compact packing to avoid air pockets.

- Ramp Rate:
 - Fast Ramp: 10°C/min up to 70°C.
 - Slow Ramp: 1°C/min from 70°C until melting.
- Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction). A range < 2°C confirms high purity (>98%).

B. Differential Scanning Calorimetry (DSC)

For drug development applications, DSC is preferred to detect polymorphic transitions.

- Pan: Aluminum, crimped, non-hermetic.
- Atmosphere: Nitrogen (50 mL/min).
- Protocol: Heat from 25°C to 150°C at 5°C/min.
- Acceptance Criteria: Single endothermic peak with onset matching the capillary range; no pre-melt exotherms (decomposition).



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Figure 2: Decision logic for thermal characterization and purity assessment.

Applications in Drug Discovery

This compound serves as a "warhead" precursor or a scaffold modulator.

- Reduction to Amine: The 2-nitro group is readily reduced (Fe/NH₄Cl or H₂/Pd-C) to the 2-amino-5-cyclopropoxypyridine, a critical aniline equivalent for amide coupling in kinase inhibitors.

- **Metabolic Stability:** The cyclopropyl ether is often more metabolically stable than a methoxy group (resistant to O-demethylation by CYPs), prolonging the half-life of the final drug candidate.

Safety & Handling (SDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.[4][5]
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Nitropyridines can be light-sensitive; store in amber vials.

References

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